

# A Comparative Guide to Analytical Methods for the Quantification of Evogliptin Tartrate

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## Compound of Interest

Compound Name: *Evogliptin tartrate*

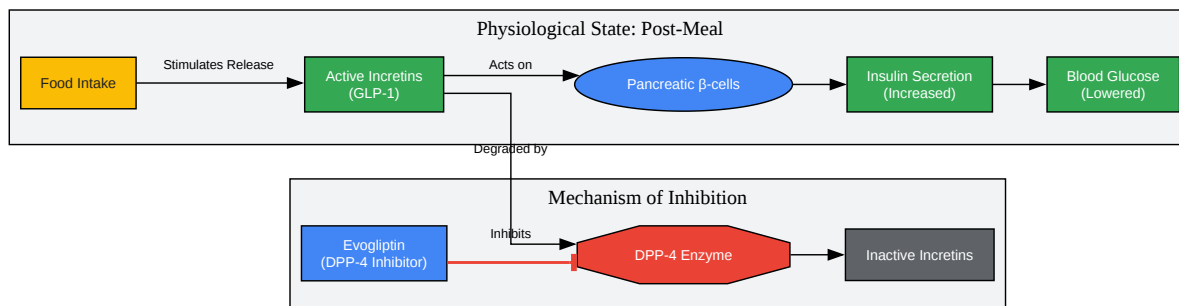
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This guide provides a detailed comparison of various analytical methods for the quantification of **Evogliptin tartrate**, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The accurate determination of **Evogliptin tartrate** in bulk and pharmaceutical dosage forms is critical for ensuring quality control and therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC) methods.

## Mechanism of Action: DPP-4 Inhibition

Evogliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1). By blocking DPP-4, Evogliptin increases the levels of active incretins, which in turn stimulate insulin secretion from pancreatic  $\beta$ -cells and suppress glucagon release in a glucose-dependent manner. This action leads to improved glycemic control in patients with type 2 diabetes.<sup>[1][2]</sup>



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**Caption:** Mechanism of Evogliptin as a DPP-4 inhibitor.

## Comparison of Analytical Methods

The following tables summarize the performance of different validated analytical methods for the quantification of **Evogliptin tartrate**. All methods have been validated according to the International Council for Harmonisation (ICH) guidelines.<sup>[3][4][5][6][7]</sup>

### Table 1: UV-Visible Spectrophotometric Methods

| Parameter                            | Method 1 (Zero-Order)[5]         | Method 2 (Derivative)[4] | Method 3 (Zero-Order)[8] |
|--------------------------------------|----------------------------------|--------------------------|--------------------------|
| Solvent                              | Water                            | Deionized Water          | Deionized Water          |
| $\lambda_{\text{max}}$               | 266 nm                           | 275 nm (D1), 277 nm (D2) | 267 nm                   |
| Linearity Range ( $\mu\text{g/mL}$ ) | 2 - 48                           | 20 - 120                 | 10 - 100                 |
| Correlation Coefficient ( $R^2$ )    | 0.996                            | 0.9976 (D1), 0.9982 (D2) | 0.992                    |
| Accuracy (% Recovery)                | 97.07 - 106.13%                  | 98 - 101%                | 98.86 - 99.51%           |
| Precision (% RSD)                    | Intra-day: 0.44, Inter-day: 0.59 | < 2%                     | < 2.0%                   |
| LOD ( $\mu\text{g/mL}$ )             | 1.1                              | Not Reported             | Not Reported             |
| LOQ ( $\mu\text{g/mL}$ )             | 3.33                             | Not Reported             | Not Reported             |

**Table 2: Chromatographic Methods (RP-HPLC & HPTLC)**

| Parameter                                    | RP-HPLC<br>Method 1[3]                              | RP-HPLC<br>Method 2[9]                     | RP-HPLC<br>Method 3[10]                   | HPTLC<br>Method[7]                                   |
|--|---|--|---|--|
| Stationary Phase                             | C18 Column<br>(250 x 4.6 mm,<br>5µm)                | Zodiac C18 (150<br>x 4.6mm, 5µm)           | Hypersil BDS<br>C18 (250 x<br>4.6mm, 5µm) | Silica Gel<br>60F254                                 |
| Mobile Phase                                 | Methanol:Water:<br>Acetonitrile<br>(70:20:10 v/v/v) | Buffer (pH<br>4.5):Methanol<br>(45:55 v/v) | Buffer:Methanol<br>(45:55 v/v)            | Acetonitrile:Water:<br>Formic Acid<br>(30:8:2 v/v/v) |
| Flow Rate /<br>Detection                     | 1.0 mL/min / 265<br>nm                              | 1.0 mL/min / 260<br>nm                     | 1.0 mL/min / 265<br>nm                    | Densitometry at<br>270 nm                            |
| Retention Time<br>(min) / Rf                 | ~3.6  | ~3.463                                     | ~5.310                                    | 0.62 ± 0.05  |
| Linearity Range                              | 10 - 30 µg/mL                                       | 10 - 30 µg/mL                              | Not specified                             | 1 - 5 µ g/spot                                       |
| Correlation<br>Coefficient (R <sup>2</sup> ) | Not specified                                       | 0.999                                      | Not specified                             | Not specified  |
| Accuracy (%<br>Recovery)                     | 99.87 - 100.47%                                     | Not specified                              | Not specified                             | 101.09%  |
| Precision (%<br>RSD)                         | < 2%  | < 2%                                       | Not specified                             | Intra-day: 1.86,<br>Inter-day: 1.43                  |
| LOD  | 0.99 µg/mL  | Not Reported                               | Not Reported                              | 0.331 µ g/spot                                       |
| LOQ  | 3.00 µg/mL  | Not Reported                               | Not Reported                              | 1.003 µ g/spot                                       |

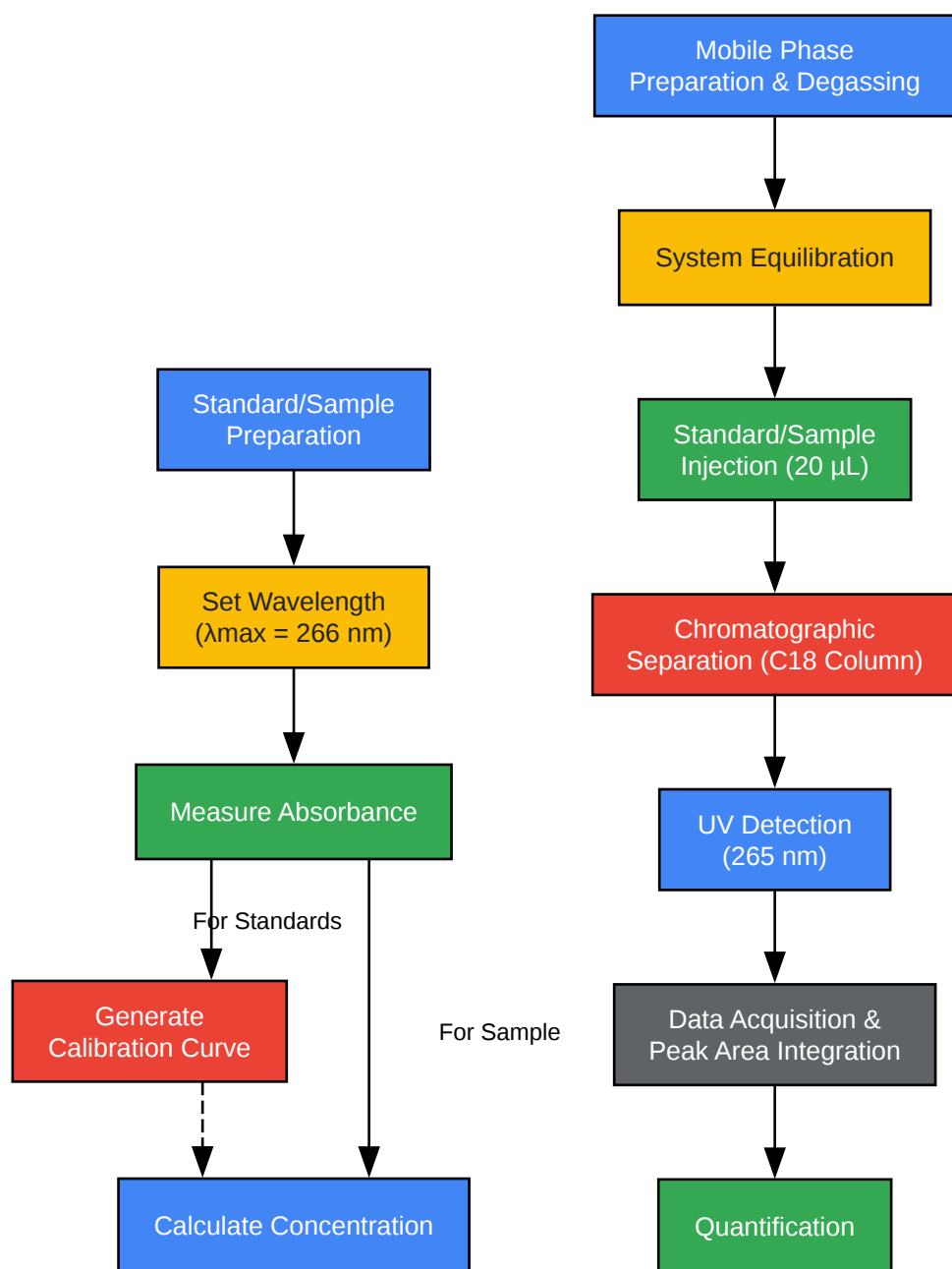
## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

### UV-Visible Spectrophotometry (Zero-Order Method)

This method is simple, cost-effective, and suitable for routine analysis of **Evogliptin tartrate** in bulk and tablet dosage forms.[5]

- Instrumentation: A double beam UV-Visible spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm quartz cuvettes.
- Reagents: Distilled water (HPLC grade).
- Standard Stock Solution Preparation: Accurately weigh 10 mg of **Evogliptin tartrate** and dissolve it in a 100 mL volumetric flask with distilled water to obtain a concentration of 100 µg/mL.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to get concentrations ranging from 2-48 µg/mL.[\[5\]](#)
- Wavelength Scanning: Scan the standard solution (e.g., 10 µg/mL) in the UV range of 190-400 nm to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), which is approximately 266 nm.[\[5\]](#)
- Calibration Curve: Measure the absorbance of the working standard solutions at 266 nm and plot a calibration curve of absorbance versus concentration.
- Sample Preparation: Weigh and powder 10 tablets. Take an amount of powder equivalent to 1 mg of Evogliptin and dissolve it in a 10 mL volumetric flask with water. Filter the solution and dilute 1 mL of the filtrate to 10 mL to get a final concentration within the linearity range.[\[5\]](#)
- Quantification: Measure the absorbance of the sample solution and determine the concentration from the calibration curve.



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